2-Phenyl-2-butenal

Flavor chemistry Sensory science Taste threshold

2-Phenyl-2-butenal (syn. 2-phenylcrotonaldehyde, α-ethylidenebenzeneacetaldehyde; CAS 4411-89-6) is an α,β-unsaturated aromatic aldehyde of the phenylacetaldehyde class, characterized by a 2-ethylidene substituent on the acetaldehyde moiety.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 4411-89-6
Cat. No. B1236094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-butenal
CAS4411-89-6
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-
InChIKeyDYAOGZLLMZQVHY-MBXJOHMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-butenal (CAS 4411-89-6): Procurement-Grade Profile of an α-Ethylidene Phenylacetaldehyde Flavorant


2-Phenyl-2-butenal (syn. 2-phenylcrotonaldehyde, α-ethylidenebenzeneacetaldehyde; CAS 4411-89-6) is an α,β-unsaturated aromatic aldehyde of the phenylacetaldehyde class, characterized by a 2-ethylidene substituent on the acetaldehyde moiety [1]. It is recognized as a flavoring agent by FEMA (No. 3224), JECFA (No. 1474), and the FDA EAFUS inventory, with a JECFA evaluation concluding no safety concern at current intake levels [1]. The compound presents as a colourless to slightly yellow liquid with a green, floral, woody aroma; it is soluble in oils and ethanol but insoluble in water, with a boiling point of 177 °C at 15 mm Hg and a specific gravity of 1.031–1.037 [1][2].

Why 2-Phenyl-2-butenal Cannot Be Interchanged with Other α-Substituted Cinnamaldehydes: The Case for Quantitative Selection


Within the α-substituted cinnamaldehyde family, the length and branching of the α-alkyl chain fundamentally govern odor detection threshold, taste character, and recommended use level. 2-Phenyl-2-butenal bears a compact α-ethylidene group (two-carbon chain), placing it structurally between unsubstituted cinnamaldehyde (zero-carbon α-chain) and the bulkier α-amyl (five-carbon) or α-hexyl (six-carbon) analogs [1]. This intermediate steric profile yields a taste threshold of approximately 10 ppm—fourfold more potent than α-amylcinnamaldehyde (40 ppm) yet half as potent as α-hexylcinnamaldehyde (5 ppm)—and dictates a flavor use range (0.01–10 ppm) that does not overlap with the sub-ppm usage typical of the amyl analog . Consequently, direct substitution without quantitative reformulation will alter both sensory intensity and character, as the evidence below demonstrates.

Quantitative Differentiation of 2-Phenyl-2-butenal Versus α-Substituted Cinnamaldehyde Analogs: Evidence for Scientific Selection


Taste Threshold Concentration: 2-Phenyl-2-butenal (10 ppm) vs. α-Amylcinnamaldehyde (40 ppm) vs. α-Hexylcinnamaldehyde (5 ppm)

2-Phenyl-2-butenal imparts its characteristic green, vegetative, floral, cocoa, and nutty taste profile at a concentration of 10 ppm . By comparison, α-amylcinnamaldehyde (2-pentylcinnamaldehyde) delivers its sweet, floral, spice-like character at 40 ppm—a fourfold higher concentration—while α-hexylcinnamaldehyde (2-hexylcinnamaldehyde) exhibits taste characteristics at 5 ppm, half the concentration of 2-phenyl-2-butenal [1]. These data, derived from standardized taste characterization studies, establish a potency rank order of α-hexyl > 2-phenyl-2-butenal > α-amyl within this congeneric series.

Flavor chemistry Sensory science Taste threshold

Flavor Use Level: Direct Head-to-Head Comparison of 2-Phenyl-2-butenal (0.01–10 ppm) and α-Amylcinnamaldehyde (0.5 ppm) from the Same Industry Roundtable

In the 2014 Chemical Sources Association Roundtable, flavor ingredient suppliers presented recommended use levels for both compounds within the same evaluation framework. 2-Phenyl-2-butenal (reported as trans-2,2-phenylbutenal, FEMA# 3224) was described as floral, sweet, green, and honeylike, appropriate for honey, cocoa, and fruit profiles at levels from 10 ppb to 10 ppm [1]. In the same session, α-amylcinnamaldehyde (FEMA# 2061) was noted to work in berry flavors at 0.5 ppm [1]. This places the effective use floor of 2-phenyl-2-butenal two orders of magnitude below that of the amyl analog (0.01 ppm vs. 0.5 ppm), while its upper ceiling extends twentyfold higher (10 ppm vs. 0.5 ppm).

Flavor formulation Use level Product development

Stereochemical Identity: (E)-Isomer Specification Differentiates 2-Phenyl-2-butenal from Stereochemically Invariant Cinnamaldehyde in Procurement

The JECFA specification for 2-Phenyl-2-butenal lists the chemical name explicitly as 2-Phenylbut-2(trans)-enal, establishing the (E)-isomer as the defined standard form, with a minimum assay of 97% [1]. This stereochemical requirement does not exist for cinnamaldehyde (CAS 104-55-2), which exists exclusively as the trans isomer due to the absence of an α-alkyl substituent. The α-ethylidene group in 2-phenyl-2-butenal introduces the possibility of (Z)-isomer contamination; the (Z)-isomer (CAS 54075-10-4) is a distinct chemical entity with potentially divergent odor properties . The JECFA specification therefore mandates both identity confirmation by NMR and a minimum purity threshold that encompasses isomeric integrity.

Stereochemistry Quality specification Procurement

Optimal Application Scenarios for 2-Phenyl-2-butenal Based on Quantitative Differentiation Evidence


Cocoa and Chocolate Flavor Formulations Requiring Potent Green-Floral Top Notes at Low Dosage

The 10 ppm taste threshold and 0.01–10 ppm use range established for 2-phenyl-2-butenal [1] make it the preferred choice over α-amylcinnamaldehyde (40 ppm threshold) for cocoa and chocolate flavors where a green, vegetative, floral top note must be delivered without excessive material loading. At 300 ppm in cocoa applications, as cited by industry flavorists [2], 2-phenyl-2-butenal adds subtlety and complexity that would require approximately 1,200 ppm of α-amylcinnamaldehyde to achieve equivalent sensory impact, assuming linear dose-response—an extrapolation that would likely introduce off-notes from the amyl analog's distinct waxy, spicy character.

Honey and Fruit Flavor Profiles Demanding a Broad Dynamic Dosing Range

The 1,000-fold usable range (0.01–10 ppm) documented in the 2014 Chemical Sources Association Roundtable [1] positions 2-phenyl-2-butenal as uniquely suited for honey and fruit flavor profiles where the same ingredient must function as both a trace-level enhancer and a substantive character impact compound. This breadth of utility is not available with α-amylcinnamaldehyde, which was recommended at a single 0.5 ppm level in the same evaluation framework.

Analytical Chemistry: Volatile Marker Standardization in Coffee and Tea Aroma Research

2-Phenyl-2-butenal has been employed as a comparative tool to analyze acrylamide and furan concentrations, antioxidant activities, and volatility profiles in cold versus hot coffee preparations [1]. Its occurrence as an odorous component in black tea and cocoa [2] further supports its use as an authentic volatile standard. The defined (E)-isomer specification (JECFA 97% min assay, NMR identity) [3] ensures lot-to-lot consistency critical for quantitative analytical work, an advantage over less stringently specified α-substituted analogs that may exhibit variable isomeric composition.

Nut and Savory Flavor Systems Where Substantivity Matters

The substantivity of 2-phenyl-2-butenal exceeding 64 hours at 100% concentration [1] supports its selection for nut, roasted, and savory flavor systems (e.g., hazelnut, roasted sesame, dried bonito) requiring prolonged aroma retention during processing and shelf life. This longevity, combined with its lower taste threshold relative to longer-chain α-substituted cinnamaldehydes, provides a procurement rationale for applications where both initial impact and persistence are critical quality attributes.

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